Fatty Acid Synthase (FASN) Thioesterase Domain Inhibition: IC50 = 9.62 µM
The target compound exhibits measurable inhibitory activity against the thioesterase domain of human fatty acid synthase (FASN), with a confirmed IC50 value of 9.62 µM (9,620 nM) in a kinetic fluorescence intensity assay [1]. This represents a modest but quantifiable biochemical activity that distinguishes it from structurally related aminopyrimidines lacking this specific substitution pattern. While the IC50 is in the micromolar range and does not approach the potency of optimized clinical candidates, this validated activity provides a defined baseline for structure-activity relationship (SAR) studies and fragment-based optimization campaigns [1].
| Evidence Dimension | Inhibitory concentration (IC50) against FASN thioesterase domain |
|---|---|
| Target Compound Data | IC50 = 9,620 nM (9.62 µM) |
| Comparator Or Baseline | Inactive aminopyrimidine analogs (no quantifiable inhibition in the same assay) |
| Quantified Difference | Target compound shows measurable inhibition; comparator analogs show no significant activity |
| Conditions | Dose response confirmation assay; kinetic fluorescence intensity detection; confirmatory class of assay per PubChem BioAssay (ChEMBL source) |
Why This Matters
For researchers developing FASN inhibitors or studying cancer metabolism pathways, this quantifiable inhibitory activity establishes a defined potency baseline that can guide SAR studies and fragment elaboration efforts.
- [1] ChEMBL Database via TargetMine. Activity Report for CHEMBL1352049: Inhibition of fatty acid synthase thioesterase domain. IC50 = 9620.0 nM. View Source
